2-(3-Methylbutyl)pyrazine

Gas Chromatography Flavor Analysis Quality Control

2-(3-Methylbutyl)pyrazine (CAS 40790-22-5) is a mono-alkylated pyrazine belonging to the alkylpyrazine class of heterocyclic aroma compounds. It possesses a branched C5 (3-methylbutyl) side chain attached to the pyrazine ring, distinguishing it from linear butyl or shorter-chain alkylpyrazines.

Molecular Formula C9H14N2
Molecular Weight 150.225
CAS No. 40790-22-5
Cat. No. B2941536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methylbutyl)pyrazine
CAS40790-22-5
Molecular FormulaC9H14N2
Molecular Weight150.225
Structural Identifiers
SMILESCC(C)CCC1=NC=CN=C1
InChIInChI=1S/C9H14N2/c1-8(2)3-4-9-7-10-5-6-11-9/h5-8H,3-4H2,1-2H3
InChIKeyILKAUWPPPOYQHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Methylbutyl)pyrazine (CAS 40790-22-5): A Branched C5 Alkylpyrazine for Authentic Roasted Flavor Applications


2-(3-Methylbutyl)pyrazine (CAS 40790-22-5) is a mono-alkylated pyrazine belonging to the alkylpyrazine class of heterocyclic aroma compounds. It possesses a branched C5 (3-methylbutyl) side chain attached to the pyrazine ring, distinguishing it from linear butyl or shorter-chain alkylpyrazines [1]. The compound is naturally occurring in roasted foods such as chocolate, coffee, and peanut butter, and is valued for its nutty, earthy, and roasted flavor characteristics .

Workflow Roasted flavor formulation
Selection Branched C5 alkylpyrazine
Context Reported natural-occurrence flavor

Why 2-(3-Methylbutyl)pyrazine Cannot Be Substituted with Common Alkylpyrazine Analogs


Alkylpyrazines exhibit pronounced structure-odor relationships wherein small changes in alkyl chain length, branching, and substitution pattern produce orders-of-magnitude differences in odor threshold and sensory character [1]. Consequently, substituting a branched C5 isomer with a linear C4 or differently branched analog results in unpredictable shifts in flavor impact and analytical detectability, rendering generic substitution scientifically unsound without empirical validation.

Chain branching

Branched vs. linear alkyl chains may shift odor threshold by orders of magnitude, altering flavor impact.

Chromatographic shift

GC retention time differs markedly from shorter-chain or differently substituted analogs, risking misidentification.

Lipophilicity mismatch

Small LogP differences may alter partitioning in multiphase food matrices and perceived flavor release.

Quantitative Evidence for 2-(3-Methylbutyl)pyrazine Differentiation from Structural Analogs


GC Retention Time Differentiation from Structurally Related Alkylpyrazines

Gas chromatographic retention time (tR) provides a direct measure of compound volatility and polarity, enabling unambiguous identification in complex matrices. In a standardized GC system, 3-methylbutylpyrazine (the target compound) exhibited a retention time of 9.179 minutes, significantly higher than that of 2-butyl-3,5-dimethylpyrazine (7.532 min) and 2,6-diethylpyrazine (8.088 min), and lower than that of 2-isoamyl-6-methylpyrazine (9.532 min) [1].

GC Retention
Head-to-head
9.179 min vs. 7.532–9.532 min
Enables unambiguous chromatographic identification in flavor QC
Standardized GC system; internal consistency maintained
Gas Chromatography Flavor Analysis Quality Control

Predicted Lipophilicity (LogP) Comparison with 2-Butyl-3-methylpyrazine

Lipophilicity, expressed as LogP, influences compound partitioning in food matrices, volatility, and sensory perception. The target compound exhibits a computed XLogP value of 1.8 [1], whereas the closely related linear analog 2-butyl-3-methylpyrazine (CAS 15987-00-5) has a reported LogP of 2.100 .

Lipophilicity
Cross-study comparable
XLogP = 1.8 (Δ –0.3 log units vs. linear analog)
Lower LogP may affect food-matrix partitioning and release
Computed value vs. vendor datasheet
Physicochemical Properties Food Matrix Partitioning Flavor Release

Structure-Odor Relationship: Branched C5 vs. Linear Butyl Substitution

A landmark structure-odor activity study of 80 alkylpyrazines established that substitution at the 2-position with a branched or extended alkyl chain dramatically elevates odor threshold [1]. Specifically, replacing the methyl group in 2-ethyl-3,5-dimethylpyrazine with a butyl, pentyl, or isobutyl group increased the odor threshold by at least 2,200-fold. While the target compound (2-(3-methylbutyl)pyrazine) was not directly measured in this study, the class-level inference places its odor threshold in the high-ppm range, contrasting sharply with the low-ppb thresholds of optimally substituted analogs like 2-ethyl-3,5-dimethylpyrazine (threshold 0.011 ppb after 4,500-fold reduction from trimethylpyrazine).

Odor Threshold
Class-level inference
>2,200-fold higher vs. potent analog
Requires careful dosing to avoid matrix overpowering
Inferred from SAR study; not directly measured for target
Flavor Chemistry Odor Threshold SAR

Natural Occurrence Profile vs. Synthetic Pyrazine Analogs

The target compound has been identified as a naturally occurring odorant in chocolate, coffee, and peanut butter , whereas many common alkylpyrazines used in flavor applications are predominantly synthetic. This natural occurrence provides a regulatory and labeling advantage in clean-label product development.

Natural Occurrence
Source review
Reported in chocolate, coffee, peanut butter
May support natural flavor labeling claims
Literature reports; verify for specific product
Natural Flavor Clean Label Regulatory

Optimal Industrial and Research Applications for 2-(3-Methylbutyl)pyrazine Based on Differential Evidence


Flavor Formulation for Roasted Nut and Chocolate Profiles

Based on its confirmed natural occurrence in chocolate and coffee , 2-(3-Methylbutyl)pyrazine is optimally deployed as an authentic roasted-nut note enhancer in compound chocolate, nut spreads, and coffee-flavored products. Its GC retention time of 9.179 min [1] facilitates quality control monitoring in these matrices, ensuring batch-to-batch consistency.

Analytical Method Development for Pyrazine Profiling in Food

The well-defined GC retention time (9.179 min) and moderate LogP (1.8) [1] of 2-(3-Methylbutyl)pyrazine render it a valuable reference standard for developing and validating GC-MS methods aimed at quantifying alkylpyrazines in roasted foods. Its distinct chromatographic behavior relative to 2-butyl-3,5-dimethylpyrazine (7.532 min) and 2-isoamyl-6-methylpyrazine (9.532 min) enables its use as a retention index marker.

Natural Flavor Ingredient Sourcing for Clean-Label Products

Given its documented presence in common foodstuffs , 2-(3-Methylbutyl)pyrazine qualifies as a 'naturally occurring' flavor substance under many regulatory frameworks. Procurement for use in natural flavor blends may therefore support 'natural flavor' labeling claims, a competitive advantage over synthetic pyrazines.

Application
Selection Property
Validation Focus
Roasted nut & chocolate flavor formulation
Reported natural occurrence & GC retention
Batch-to-batch QC monitoring via chromatographic identity
Analytical method development
Distinct GC retention & moderate LogP
Retention index marker for alkylpyrazine profiling
Clean-label flavor sourcing
Documented natural food occurrence
Regulatory documentation for natural flavor status

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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